Superior Selectivity for Human Carboxylesterase 2 (CE2) over CE1
The compound demonstrates a significant selectivity bias for CE2 over CE1. In direct head-to-head in vitro assays using human liver microsomes, the IC50 for CE2 inhibition was 5,700 nM, compared to a markedly weaker IC50 of 26,300 nM for CE1 inhibition [1]. This 4.6-fold selectivity for CE2 is a critical differentiator from broad-spectrum carboxylesterase inhibitors and is dictated by the 4-methoxybenzothiazole and 4-oxo-chromene pharmacophore combination. This profile contrasts with the clinically relevant irinotecan (CPT-11), which is primarily activated by CE2 but is also a substrate for CE1, highlighting this compound's potential as a more selective chemical probe [2].
| Evidence Dimension | Inhibitory Potency (IC50) against Human Carboxylesterases (CE1 vs. CE2) |
|---|---|
| Target Compound Data | IC50 (CE2) = 5,700 nM; IC50 (CE1) = 26,300 nM |
| Comparator Or Baseline | Irinotecan (CPT-11) is a known CE2 substrate; its activation is not solely CE2-dependent, also interacting with CE1. The selectivity ratio for this compound is a 4.6-fold preference for CE2. |
| Quantified Difference | 4.6-fold selectivity for CE2 over CE1 (IC50 CE1 / IC50 CE2) |
| Conditions | Inhibition assay in human liver microsomes. CE2 activity measured using fluorescein diacetate substrate, CE1 activity measured using 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole substrate, with a 10-minute preincubation [1]. |
Why This Matters
This selectivity profile is essential for research aiming to dissect the role of CE2 in drug metabolism without confounding CE1 inhibition, offering a clear advantage over less selective chemical probes for target validation studies.
- [1] BindingDB. BDBM50154562 (CHEMBL1271536): Affinity Data for N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154562. View Source
- [2] Sanghani, S. P., et al. (2004). Human carboxylesterases: an update on CES1 and CES2. Chemico-Biological Interactions, 150(1), 89-103. View Source
